molecular formula C16H15ClFNO2 B13358750 N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}propanamide

N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}propanamide

Katalognummer: B13358750
Molekulargewicht: 307.74 g/mol
InChI-Schlüssel: YYIDABFATQYWOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}propanamide is a synthetic organic compound characterized by the presence of a chlorofluorobenzyl group attached to a phenyl ring via an ether linkage, and a propanamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}propanamide typically involves the following steps:

    Formation of the ether linkage: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-hydroxyphenylpropanamide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and large-scale solvent recycling.

Analyse Chemischer Reaktionen

Types of Reactions

N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the benzyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and ether linkages.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different substituents on the benzyl ring.

    Oxidation: Products with oxidized functional groups, such as carboxylic acids.

    Reduction: Products with reduced functional groups, such as alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Wirkmechanismus

The mechanism of action of N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acetamide
  • N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}butanamide

Uniqueness

N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C16H15ClFNO2

Molekulargewicht

307.74 g/mol

IUPAC-Name

N-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]propanamide

InChI

InChI=1S/C16H15ClFNO2/c1-2-16(20)19-11-6-8-12(9-7-11)21-10-13-14(17)4-3-5-15(13)18/h3-9H,2,10H2,1H3,(H,19,20)

InChI-Schlüssel

YYIDABFATQYWOL-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.